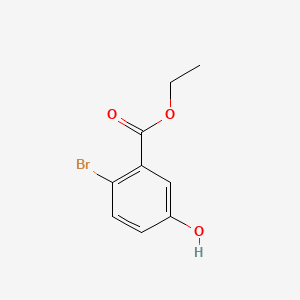

2-溴-5-羟基苯甲酸乙酯

描述

Ethyl 2-bromo-5-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO3 . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .

Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-5-hydroxybenzoate consists of nine carbon atoms, nine hydrogen atoms, one bromine atom, and three oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-bromo-5-hydroxybenzoate include a molecular weight of 245.07 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a complexity of 184 and a topological polar surface area of 46.5 Ų .

科学研究应用

医药研究

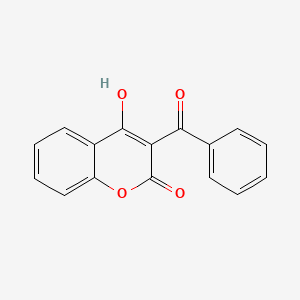

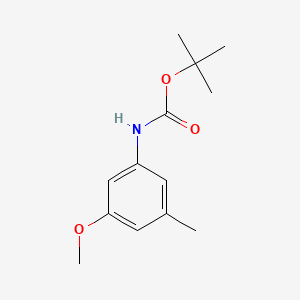

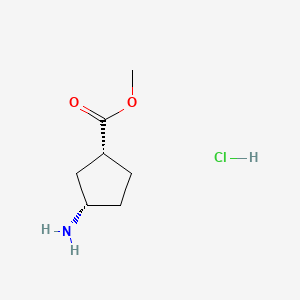

2-溴-5-羟基苯甲酸乙酯: 用于合成各种医药化合物。 其结构有利于创造具有潜在抗菌、抗真菌和抗炎特性的衍生物 {svg_1}。例如,它可用于合成水杨酰胺衍生物,这些衍生物以其药用特性而闻名。

有机合成

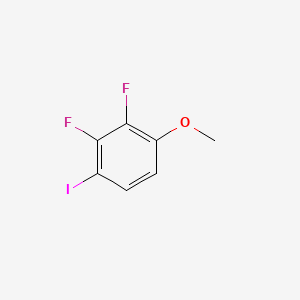

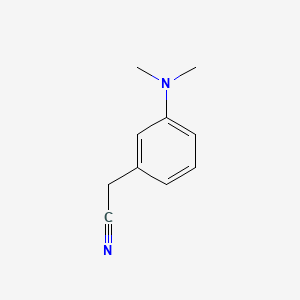

该化合物作为有机合成中的构建块,特别是在制备更复杂的分子时。 它可以进行诸如酯化和卤化之类的反应,以生成具有所需官能团的新化合物,以进行进一步的研究 {svg_2}.

分析化学

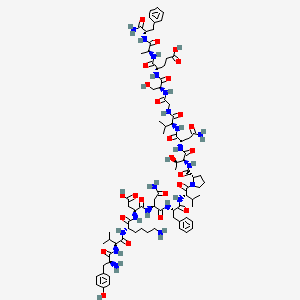

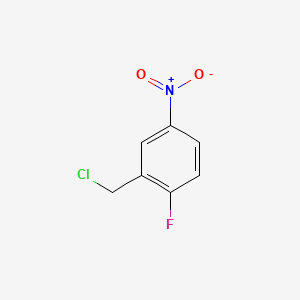

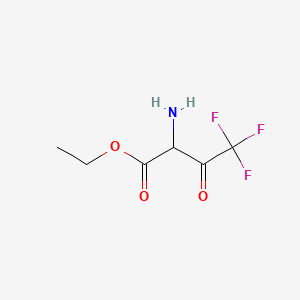

作为色谱法中的标准品,该化合物有助于设备的校准和分析方法的开发。 其独特的谱学性质允许对类似化合物进行准确的测量和识别 {svg_3}.

农业化学

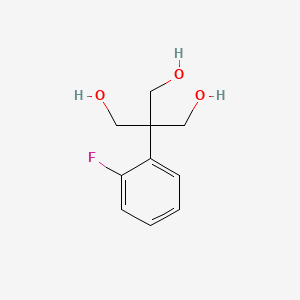

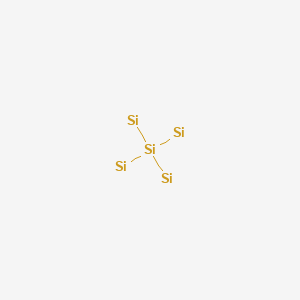

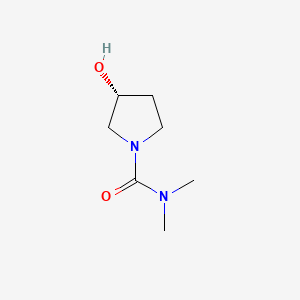

2-溴-5-羟基苯甲酸乙酯: 可用于合成杀虫剂和除草剂。 其溴组分在创建针对各种农业害虫有效的化合物方面特别有用 {svg_4}.

作用机制

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

Ethyl 2-bromo-5-hydroxybenzoate, like other benzylic compounds, can undergo reactions such as free radical bromination and nucleophilic substitution . In the initiating step of a free radical reaction, the compound loses a bromo atom, leaving behind a radical. This radical then interacts with other molecules, leading to various changes .

Biochemical Pathways

It’s known that benzylic compounds can influence several biochemical pathways through their interactions with different enzymes and receptors .

Result of Action

It is known that ethyl 2-bromo-5-hydroxybenzoate is used in the preparation of chrysin-substituted salicylate ether compounds, which have been studied as nonsteroidal anti-inflammatory agents and anticancer agents .

属性

IUPAC Name |

ethyl 2-bromo-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWKSJXBOQFQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705362 | |

| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102297-71-2 | |

| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)